1-(Chloromethyl)-2,3,5-trifluorobenzene

Description

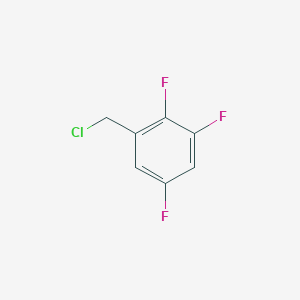

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2,3,5-trifluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCWYIVGQZRLNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CCl)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Applications in Organic Synthesis and Materials Science

1-(Chloromethyl)-2,3,5-trifluorobenzene as a Strategic Synthetic Intermediate

The trifluorinated benzene (B151609) ring provides specific steric and electronic properties, while the chloromethyl group serves as a reactive handle for a wide array of chemical transformations. This dual functionality makes this compound a strategic component in multistep synthetic sequences.

The reactivity of the benzylic chloride in this compound allows for its use as an electrophile in nucleophilic substitution reactions. This fundamental reactivity is the cornerstone of its utility in building complex molecular architectures. For instance, it can be used to introduce the 2,3,5-trifluorobenzyl moiety into a wide range of organic structures.

One significant application is in the synthesis of triazole-containing compounds. The chloromethyl group can be readily converted to an azide (B81097) group (azidomethyl) via substitution with sodium azide. This azido (B1232118) intermediate can then undergo a 1,3-dipolar cycloaddition reaction with various alkynes, a key step in "click chemistry," to form highly stable, 1,4-disubstituted 1,2,3-triazole rings. nih.gov This methodology provides a reliable pathway to complex heterocyclic systems that are prevalent in medicinal chemistry and materials science. nih.govnih.gov The synthesis of shape-persistent molecular systems, such as those based on a 1,3,5-triethynylbenzene (B1295396) core, also relies on building blocks with reactive sites suitable for coupling reactions, highlighting the importance of precursors like this compound in creating intricate and rigid molecular structures. acs.org

The fluorinated benzyl (B1604629) motif is a recognized pharmacophore in numerous bioactive compounds. A related isomer, 1-(chloromethyl)-2,4,5-trifluorobenzene, is identified as a key intermediate in the synthesis of certain medications. google.com While direct synthesis of quinoline (B57606) antibacterials from this compound is not explicitly detailed in the provided research, its potential as a precursor is evident.

The 1,2,3-triazole scaffold, which can be readily synthesized from this compound, is a crucial component in designing agents with diverse biological activities, including antibacterial effects. nih.govnih.gov Furthermore, quinoline-based systems are often combined with 1,2,3-triazole heterocycles to create hybrid molecules with potent antimicrobial and anticancer properties. nih.gov The ability to form triazole-linked structures makes this compound a valuable starting material for generating libraries of potential pharmaceutical candidates for screening and development. nih.govnih.gov

Table 1: Synthesis of Triazole Derivatives from Halomethyl Precursors This table illustrates the general synthetic pathway for creating triazole compounds from chloromethyl-activated molecules like this compound.

| Step | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Citation |

| 1. Azide Formation | R-CH₂Cl (e.g., this compound) | NaN₃ | DMSO, 80 °C | R-CH₂N₃ (Azido Intermediate) | nih.gov |

| 2. Cycloaddition | R-CH₂N₃ | Alkyne (e.g., Phenylacetylene) | CuI | 1,4-Disubstituted 1,2,3-triazole | nih.gov |

The incorporation of fluorine is a common strategy in the design of modern agrochemicals to enhance efficacy and metabolic stability. nih.gov Trifluoromethylpyridine derivatives, for example, are key structural motifs in a number of commercial crop-protection products. nih.gov The synthesis of these agrochemicals often involves intermediates such as 2-chloro-5-(chloromethyl)pyridine, which shares the reactive chloromethyl group with the subject compound. nih.gov

The 2,3,5-trifluorobenzyl group can be introduced into potential agrochemical candidates to modulate their lipophilicity and binding interactions with biological targets. Its structural features make it a building block for creating new herbicides, fungicides, and insecticides with potentially improved performance profiles. The general importance of fluorinated intermediates in the agrochemical industry suggests a significant role for versatile precursors like this compound. google.comnih.gov

A highly valuable application of this compound is in the field of metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. It serves as a precursor for potassium (2,3,5-trifluorobenzyl)trifluoroborate. These organotrifluoroborates are air- and moisture-stable crystalline solids, making them convenient and effective coupling partners. nih.govnih.gov

The synthesis involves converting the chloromethyl starting material into a more complex organotrifluoroborate which can then participate in palladium-catalyzed cross-coupling reactions with a wide range of aryl and heteroaryl chlorides. nih.gov This method provides a novel and efficient route to construct carbon-carbon bonds and access structurally diverse molecules that are important in medicinal chemistry and materials science. nih.govnih.gov The ability to form these stable yet reactive precursors overcomes many drawbacks associated with other organometallic reagents. nih.gov

Table 2: Example of a Suzuki-Miyaura Cross-Coupling Reaction This table outlines the general conditions for using trifluoroborate salts, derivable from this compound, in cross-coupling reactions.

| Component | Description | Role | Citation |

| Organotrifluoroborate | R-BF₃K (e.g., Potassium (2,3,5-trifluorobenzyl)trifluoroborate) | Nucleophilic Partner | nih.gov |

| Electrophile | Aryl or Heteroaryl Halide (e.g., Aryl Chloride) | Electrophilic Partner | nih.gov |

| Catalyst | Palladium complex (e.g., Pd(OAc)₂) with a phosphine (B1218219) ligand | Facilitates C-C bond formation | nih.gov |

| Base | e.g., Cs₂CO₃ or K₃PO₄ | Activates the organotrifluoroborate | nih.gov |

| Solvent | e.g., t-BuOH/H₂O | Reaction Medium | nih.gov |

| Product | R-Aryl (Cross-coupled product) | Desired Molecule | nih.gov |

Contributions to Polymer Chemistry and Advanced Material Development

The unique properties conferred by fluorine atoms are highly sought after in materials science for creating high-performance polymers.

Fluoropolymers are renowned for their exceptional thermal stability, resistance to chemical attack and oxidation, low friction coefficients, and weatherability. researchgate.net These properties stem from the high strength of the carbon-fluorine bond. researchgate.net this compound is categorized as a building block for polymer science, indicating its utility in this field. bldpharm.com

There are two primary strategies for creating fluoropolymers: the polymerization of fluorinated monomers and the chemical modification of existing polymers to introduce fluorine-containing groups. researchgate.net The chloromethyl group on this compound provides a reactive site that can be used for either approach. It can be modified to create a polymerizable monomer (e.g., a styrene (B11656) or acrylate (B77674) derivative) or used to graft the trifluorophenyl moiety onto an existing polymer backbone. Incorporating the 2,3,5-trifluorobenzyl group into a polymer structure is a strategic way to enhance its thermal and chemical resistance, leading to advanced materials suitable for demanding applications in aerospace, electronics, and protective coatings. researchgate.netnih.gov

Development of Functionalized Polymers for Specific Applications (e.g., Membranes for Fuel Cells, Protective Coatings, Composite Materials)

The incorporation of fluorine atoms into polymers is a well-established strategy for enhancing material properties. The trifluoromethyl (–CF3) group, in particular, is known to impart a unique combination of characteristics, including high thermal and oxidative stability, chemical resistance, hydrophobicity, and low dielectric constants. researchgate.netrsc.org These properties make trifluoromethyl-substituted polymers highly desirable for advanced applications.

General Properties of Related Fluorinated Polymers

| Property Enhanced by Fluorination | Relevance to Application | Example of Polymer Class |

| Chemical & Corrosion Resistance | Protective coatings for harsh environments, durability of fuel cell components. | Fluorinated Ethylene Propylene (FEP), Polyvinylidene Fluoride (PVDF) paint.orgfluorostore.com |

| Thermal Stability | High-temperature applications in composites and under the hood of vehicles. | Poly(arylene ether)s, Aromatic Polyimides researchgate.netnih.gov |

| Hydrophobicity (Water Repellence) | Moisture-resistant coatings, managing water in fuel cells. rsc.org | Fluoropolymers, Trifluoromethyl-substituted Polyimides rsc.orgpaint.org |

| Low Surface Energy | Anti-graffiti and easy-to-clean protective coatings. paint.org | Fluoropolymers paint.orgresearchgate.net |

| Low Dielectric Constant | Materials for microelectronics and high-frequency communication. | Fluorinated Poly(aryl ether)s, Fluorinated Polyimides rsc.orgrsc.org |

| Proton Conductivity (when sulfonated) | Proton exchange membranes (PEMs) in fuel cells. researchgate.net | Sulfonated Poly(arylene ether)s researchgate.net |

Membranes for Fuel Cells: Polymers containing trifluoromethyl groups are extensively researched for use as proton exchange membranes (PEMs) in fuel cells. The strong electron-withdrawing nature of the –CF3 group can enhance the acidity of sulfonic acid groups when incorporated into the polymer structure, which can facilitate proton transport. researchgate.net Furthermore, the presence of fluorine is expected to improve the chemical and oxidative stability of the membrane, prolonging the fuel cell's operational life. researchgate.net While specific studies on polymers from this compound are absent, the synthesis of novel sulfonated poly(arylene ether)s containing tetra-trifluoromethyl side chains has been reported to yield membranes with excellent stability and high power density, indicating the general potential of such fluorinated structures. researchgate.net

Protective Coatings: Fluoropolymers are widely used as binders in high-performance protective coatings due to their exceptional durability and resistance to weathering, UV radiation, chemicals, and corrosion. paint.org Polymers like PVDF and Fluoroethylene Vinyl Ether (FEVE) are standards in architectural coatings. paint.orgfluorostore.com The introduction of a trifluorobenzyl moiety, such as that from this compound, into a polymer backbone could be hypothesized to create coatings with low surface energy, leading to excellent water and oil repellency and anti-graffiti properties. paint.orgresearchgate.net The inherent thermal stability of the fluorinated aromatic ring could also contribute to the coating's longevity under harsh thermal conditions. aps-coatings.com

Exploration in Nanotechnology for Novel Material Architectures

There is no specific information in the reviewed literature detailing the use of this compound in the field of nanotechnology. However, the unique properties of fluorinated materials make them a subject of general interest in this area.

The low surface energy and tailored hydrophobicity of fluoropolymers are properties that are exploited at the nanoscale to create superhydrophobic surfaces and anti-fouling nanocoatings. The reactive chloromethyl group of this compound could theoretically be used to graft these fluorinated moieties onto nanoparticles or other nanostructures, thereby modifying their surface properties for specific functions. For instance, surface functionalization of nanoparticles could improve their dispersion in a fluoropolymer matrix, leading to advanced nanocomposite materials.

Additionally, the self-assembly of block copolymers containing fluorinated segments is a known strategy for creating ordered nanostructures. While this has not been demonstrated with this compound specifically, its structure lends itself to the potential synthesis of such advanced materials.

Emerging Research Frontiers and Future Perspectives

Innovation in Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of benzyl (B1604629) chlorides often involves conditions and reagents that are not environmentally benign. Future research is expected to focus on developing "greener" synthetic routes to 1-(chloromethyl)-2,3,5-trifluorobenzene. This includes the exploration of milder reagents, reduction of waste streams, and improvement of energy efficiency.

One promising avenue is the adoption of visible-light-mediated reactions. For instance, metal-free processes utilizing photocatalysts to achieve benzylic C-H bond chlorination under visible light irradiation represent a mild and scalable alternative. organic-chemistry.org Such methods could be adapted for the direct chlorination of 2,3,5-trifluorotoluene, minimizing the use of harsh chlorinating agents.

Furthermore, the principles of atom economy are increasingly guiding synthetic chemistry. acs.org Methodologies that maximize the incorporation of all starting materials into the final product are highly desirable. Research into catalytic cycles that regenerate reagents and minimize byproduct formation will be crucial. For example, developing catalytic systems where a benign chlorine source is used, and the catalyst is efficiently recycled, would represent a significant advance. The table below outlines potential areas of innovation in the synthesis of this compound.

| Area of Innovation | Potential Advantage | Research Focus |

| Photocatalytic Chlorination | Mild reaction conditions, high selectivity, reduced energy consumption. | Development of efficient, metal-free photocatalysts for the benzylic chlorination of 2,3,5-trifluorotoluene. |

| Flow Chemistry | Improved safety, scalability, and control over reaction parameters. | Optimization of flow reactor conditions for continuous production, minimizing hazardous intermediates. |

| Atom-Economical Reagents | Reduced waste, higher efficiency. | Investigation of solid-supported chlorinating agents or catalytic systems that avoid stoichiometric waste. |

| Biocatalysis | High selectivity, environmentally benign conditions. | Exploration of engineered enzymes for the selective chlorination of the methyl group. |

Unveiling Novel Reactivity Patterns and Chemical Transformations

The unique electronic landscape of this compound, characterized by an electron-deficient aromatic ring and a reactive benzylic chloride, opens the door to novel chemical transformations. The strong electron-withdrawing effect of the fluorine atoms significantly influences the reactivity of both the aromatic ring and the chloromethyl group.

Future research is likely to focus on the selective functionalization of the C-F bonds. While C-F bonds are notoriously strong, recent advances in catalysis have enabled their selective activation. nih.gov This could lead to the development of methods for the late-stage functionalization of this compound, allowing for the introduction of a wide range of functional groups onto the aromatic ring.

Another area of interest is the exploration of nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the trifluorinated ring makes it susceptible to attack by strong nucleophiles, potentially enabling the displacement of a fluorine atom. mdpi.commdpi.com The interplay between the reactivity of the chloromethyl group and the potential for SNAr presents opportunities for complex molecule synthesis. For example, sequential reactions where the chloromethyl group is first used to build a molecular scaffold, followed by SNAr on the ring, could lead to novel molecular architectures.

The difluorobenzylic radical intermediates that could be generated from this molecule also display unique reactivity profiles that can be harnessed in alkylation and reduction processes. nih.gov The table below summarizes potential novel reaction pathways for this compound.

| Reaction Type | Potential Outcome | Significance |

| Catalytic C-F Activation/Functionalization | Selective replacement of one or more fluorine atoms with other functional groups. | Access to a wider range of polysubstituted fluorinated aromatic compounds. |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a fluorine atom by a nucleophile to form new C-O, C-N, or C-C bonds. | A metal-free method for further functionalization of the aromatic ring. mdpi.com |

| Radical-mediated Transformations | Generation of benzylic radicals for coupling reactions. | Formation of new carbon-carbon bonds at the benzylic position. |

| Tandem/Domino Reactions | Multi-step transformations in a single pot, utilizing the reactivity of both the chloromethyl group and the aromatic ring. | Efficient construction of complex molecular frameworks. |

Expanding the Scope of Applications in Advanced Functional Material Design

The incorporation of fluorine into organic materials can impart a range of desirable properties, including high thermal stability, chemical inertness, low surface energy, and unique electronic characteristics. sciengine.comcore.ac.uknih.gov As a versatile building block, this compound is a promising precursor for a new generation of advanced functional materials.

In the field of polymer science, this compound can be used as a monomer or a functionalizing agent to create novel fluorinated polymers. sciengine.comclemson.edu These polymers could find applications in a variety of high-performance areas, such as dielectrics for capacitors, chemically resistant coatings, and membranes for separation processes. sciengine.commdpi.com The trifluorinated phenyl moiety can be expected to enhance the thermal stability and chemical resistance of the polymer backbone.

Furthermore, the unique electronic properties conferred by the fluorine atoms make derivatives of this compound attractive for applications in organic electronics. rsc.org By incorporating this unit into conjugated polymers or small molecules, it may be possible to tune the HOMO/LUMO energy levels, leading to improved performance in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org The potential applications in advanced materials are summarized in the table below.

| Material Class | Potential Application | Role of this compound |

| Fluorinated Polymers | High-performance plastics, chemically resistant coatings, low-loss dielectrics. sciengine.commdpi.com | Monomer or cross-linking agent to introduce trifluorophenyl groups, enhancing thermal and chemical stability. |

| Organic Electronics | Active materials in OLEDs, OFETs, and organic photovoltaics. | Building block for conjugated systems to tune electronic properties and improve device stability. rsc.org |

| Liquid Crystals | Display technologies, optical switches. | Core component of liquid crystalline molecules, with fluorine substitution influencing mesophase behavior and dielectric anisotropy. |

| Functional Surfaces | Hydrophobic and oleophobic coatings, anti-fouling materials. | Precursor for surface modification agents that create low-energy surfaces. core.ac.uk |

Integration of Predictive Computational Chemistry for Rational Design of Synthetic Routes and Functional Properties

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. rsc.orgnih.gov For a molecule like this compound, computational methods can provide valuable insights to guide experimental work, saving time and resources.

Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the regioselectivity of further substitutions on the aromatic ring, helping to design more efficient synthetic routes to complex derivatives. rsc.orgacs.org For instance, by calculating the relative stabilities of intermediates, it is possible to predict the most likely site for electrophilic or nucleophilic attack. acs.org

In the context of materials science, computational modeling can be used to predict the electronic and photophysical properties of polymers and small molecules derived from this compound. researchgate.net This allows for the in-silico screening of potential candidates for applications in organic electronics, identifying promising structures before embarking on their synthesis. nih.gov The rational design of fluorinated electrolytes for batteries is one area where this approach has been successfully applied. elsevierpure.com The table below highlights the potential impact of computational chemistry on the study of this compound.

| Computational Approach | Application Area | Predicted Properties/Outcomes |

| Quantum Chemistry (e.g., DFT) | Synthetic Route Design | Regioselectivity of aromatic substitution, reaction barriers, spectroscopic properties. acs.orgacs.org |

| Molecular Dynamics (MD) Simulations | Material Science | Polymer morphology, solvation properties, diffusion coefficients in condensed phases. |

| Quantitative Structure-Property Relationship (QSPR) | Drug Discovery & Materials | Prediction of physical, chemical, and biological properties based on molecular structure. |

| In-Silico Screening | Organic Electronics | HOMO/LUMO levels, band gaps, charge transport properties of potential materials. researchgate.netnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.